4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyldimethylsilyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: A compound with a similar tetrahydro structure but different functional groups.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A benzoxazole derivative with a fluoro and piperidinyl group.
Uniqueness
4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups, along with the benzoxazole and benzamide moieties, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-5-10-16-15(11-12)18(23-21-16)20-17(22)13-6-8-14(9-7-13)19(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H,20,22) |
InChI Key |
WSKIRHNNIJZIJT-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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